Bienvenue dans la boutique en ligne BenchChem!

Pergolide Mesylate

Dopamine receptor binding Parkinson's disease Pharmacology

This high-purity pergolide mesylate (≥98%) is a mixed D1/D2 dopamine agonist with unique pharmacodynamics: D2 Ki=0.495 nM, D1 Ki=111 nM. It achieves 23% greater UPDRS motor score reduction and 54% greater NYUPDS reduction vs bromocriptine, and significantly reduces fatigue scores (13.7%, p<0.05) – a benefit absent with selective D2 agonists. It also serves as a critical positive control for 5-HT2B-mediated cardiac valvulopathy (4.4-fold higher aortic regurgitation scores). Ideal for Parkinson's disease modeling, hyperprolactinemia studies, and equine PPID research. Withdrawn from human clinical use in many markets but essential for preclinical research.

Molecular Formula C20H30N2O3S2
Molecular Weight 410.6 g/mol
CAS No. 66104-23-2
Cat. No. B1679604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePergolide Mesylate
CAS66104-23-2
SynonymsCelance
LY-127,809
LY-127809
LY127,809
LY127809
Mesylate, Pergolide
Parkotil
Pergolide
Pergolide Mesylate
Permax
Pharken
Molecular FormulaC20H30N2O3S2
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O
InChIInChI=1S/C19H26N2S.CH4O3S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;1-5(2,3)4/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H3,(H,2,3,4)/t13-,16-,18-;/m1./s1
InChIKeyUWCVGPLTGZWHGS-ZORIOUSZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pergolide Mesylate (CAS 66104-23-2): Scientific Procurement Guide for Dopamine Agonist Research


Pergolide mesylate is an ergot-derived dopamine receptor agonist that functions primarily by activating dopamine D2 receptors, with notable activity at D1 and D3 receptor subtypes [1]. Unlike many other ergot-derived agonists, pergolide exhibits a unique binding profile characterized by high affinity for D2 receptors (Ki = 0.495 nM in rat striatal receptors) and moderate affinity for D1 receptors (Ki = 111 nM), positioning it as a mixed D1/D2 agonist with potent D2 activity . This semisynthetic ergoline derivative is orally active and is primarily used in research settings to study Parkinson's disease pathophysiology, dopaminergic signaling, and hyperprolactinemia [2]. It is important to note that pergolide mesylate has been withdrawn from human clinical use in many markets due to cardiac valvulopathy concerns, but remains a critical research tool for investigating dopamine receptor pharmacology and as a veterinary treatment for pituitary pars intermedia dysfunction in horses [3].

Why Generic Substitution of Pergolide Mesylate Requires Rigorous Analytical and Biological Validation


The ergot-derived dopamine agonist class exhibits profound heterogeneity in receptor binding profiles, functional selectivity, and safety profiles, making direct substitution between compounds scientifically unsound without rigorous validation [1]. Pergolide's unique pharmacodynamic fingerprint—including its mixed D1/D2 agonism with a D2 Ki of 0.495 nM and D1 Ki of 111 nM in rat striatal receptors—differs substantially from other ergot derivatives like bromocriptine (which acts as a partial D1 antagonist at therapeutic doses) and lisuride (which has a different D1/D2 selectivity ratio) [2]. Additionally, the cardiac valvulopathy risk associated with pergolide, linked to its 5-HT2B receptor agonism, is a class-specific but not uniform concern across all ergot derivatives, necessitating compound-specific risk assessment in experimental models [3]. Furthermore, variations in chemical purity and salt form can significantly impact experimental reproducibility, underscoring the need for authenticated, high-purity pergolide mesylate for research applications [4].

Quantitative Differentiation of Pergolide Mesylate from Key Comparators: Evidence-Based Selection Guide


Receptor Binding Affinity: Pergolide Exhibits Higher D2 Affinity than Bromocriptine but Lower D2 Affinity than Cabergoline and Lisuride in Human Striatum

In a direct comparative study of dopamine receptor agonists in human striatal tissue, pergolide demonstrated a D2 receptor Ki of 0.86 nM, which was higher (more potent) than that of bromocriptine (Ki = 2.5 nM) but lower than cabergoline (Ki = 0.61 nM) and lisuride (Ki = 0.95 nM) [1]. For D1 receptors, pergolide's affinity (Ki = 447 nM) was substantially lower than that of lisuride (Ki = 56.7 nM) and alpha-dihydroergocryptine (Ki = 35.4 nM) [1]. The D3 receptor affinity of pergolide (Ki = 0.86 nM) was comparable to pramipexole (Ki = 0.97 nM) and lisuride (Ki = 1.08 nM) [1].

Dopamine receptor binding Parkinson's disease Pharmacology

Clinical Efficacy: Pergolide Demonstrates Superior Motor Improvement Compared to Bromocriptine in Parkinson's Disease Patients

A Cochrane systematic review of three randomized controlled trials found that pergolide was superior to bromocriptine in reducing motor impairments and disability in Parkinson's disease patients with levodopa-induced motor complications [1]. In one included trial, the UPDRS motor score decreased from 28.8 to 9.8 with pergolide compared to a decrease from 27.6 to 12.1 with bromocriptine, representing a greater absolute reduction with pergolide [2]. Another trial using the NYUPDS motor scale showed pergolide reduced scores from 140.4 (SE 5.9) to 97.2 (SE 5.6), while bromocriptine reduced scores from 140.4 (SE 5.9) to 112.3 (SE 5.7), with a statistically significant difference favoring pergolide (p < 0.05) [2].

Parkinson's disease Motor function Clinical trial

Non-Motor Symptom Relief: Pergolide Significantly Improves Fatigue in Parkinson's Disease, Unlike Bromocriptine

In a 5-week clinical study comparing pergolide mesilate (a D1/D2 agonist) with bromocriptine (a D2-selective agonist) in 41 Parkinson's disease patients, pergolide significantly improved fatigue scale scores from 5.1 ± 0.7 to 4.4 ± 0.55 (p < 0.05), whereas bromocriptine showed no significant change (4.8 ± 0.9 to 4.7 ± 0.8) [1]. The authors hypothesized that the differential effect on fatigue may be related to pergolide's D1 receptor agonism, which is absent in bromocriptine at therapeutic doses [1].

Fatigue Parkinson's disease Non-motor symptoms

Efficacy in Advanced Disease: Pergolide Shows Higher Response Rate than Lisuride in Advanced Parkinson's Disease

In a comparative study of 56 patients with advanced Parkinson's disease treated with pergolide and 63 patients treated with lisuride, both added to levodopa, 41 of 56 patients (73%) improved on pergolide, compared to 37 of 63 patients (59%) improved on lisuride [1]. The mean dose of pergolide was 2.5 mg (range 0.2 to 10.0 mg), and the mean dose of lisuride was 2.6 mg (range 0.2 to 5.0 mg) [1]. Pergolide resulted in a greater increase in the number of hours patients were in the 'ON' state compared to lisuride [2].

Advanced Parkinson's disease Response rate Dopamine agonist

Safety Profile: Pergolide Carries Higher Risk of Cardiac Valve Regurgitation Compared to Non-Ergot Agonists

A case-control study comparing 36 Parkinson's disease patients taking pergolide with a matched control group taking non-ergot agonists (pramipexole or ropinirole) found significantly higher cardiac valve regurgitation scores in the pergolide group [1]. The mean valve regurgitation scores for pergolide vs. non-ergot agonists were: aortic 0.83 ± 1.23 vs. 0.19 ± 0.53 (P = 0.01); mitral 1.42 ± 1.0 vs. 0.39 ± 0.65 (P < 0.001); and tricuspid 1.43 ± 1.0 vs. 0.19 ± 0.53 (P < 0.001), where 1 indicates trace, 2 mild, 3 moderate, and 4 severe regurgitation [1]. This increased risk is attributed to pergolide's agonist activity at 5-HT2B receptors, a property shared with other ergot derivatives but not with non-ergot agonists [2].

Cardiac valvulopathy Drug safety Adverse effects

Chemical Purity and Analytical Specification: Pergolide Mesylate Available at ≥99% Purity with Validated Analytical Methods

Commercial sources of pergolide mesylate for research applications offer high-purity material suitable for analytical and biological studies. According to vendor technical datasheets, pergolide mesylate is available at purity levels of ≥98% and ≥99% as determined by HPLC and H-NMR [1]. The United States Pharmacopeia (USP) specifies that pergolide mesylate contains not less than 97.5% and not more than 102.0% of C19H26N2S·CH4O3S, calculated on the dried basis [2]. The compound has a molecular formula of C19H26N2S·CH4O3S and a molecular weight of 410.59 g/mol [1].

Chemical purity Analytical chemistry Quality control

Optimal Research and Industrial Applications for Pergolide Mesylate Based on Quantitative Differentiation


Parkinson's Disease Research Requiring Superior Motor Symptom Control Over Bromocriptine

In preclinical models of Parkinson's disease where maximal motor symptom improvement is a primary endpoint, pergolide mesylate offers quantifiable advantages over bromocriptine. Clinical data demonstrate that pergolide achieves a 23% greater reduction in UPDRS motor scores and a 54% greater reduction in NYUPDS motor scores compared to bromocriptine [8]. This superior efficacy is attributed to pergolide's mixed D1/D2 agonism, which provides more comprehensive dopaminergic stimulation than bromocriptine's selective D2 activity [9]. Researchers should select pergolide over bromocriptine when modeling advanced Parkinson's disease with levodopa-induced motor complications or when investigating the therapeutic benefits of combined D1/D2 receptor stimulation [8].

Studies Investigating D1 Receptor-Mediated Effects on Non-Motor Symptoms

Pergolide's unique ability to improve fatigue in Parkinson's disease patients—a benefit not observed with the D2-selective agonist bromocriptine—makes it a valuable tool for investigating D1 receptor-mediated non-motor symptoms [8]. In a direct comparative study, only pergolide significantly reduced fatigue scores (13.7% reduction, p < 0.05), while bromocriptine showed no significant effect [8]. Researchers exploring the role of D1 receptor signaling in fatigue, mood, cognition, or other non-motor symptoms of Parkinson's disease should consider pergolide as a pharmacological probe due to its balanced D1/D2 agonism, which distinguishes it from pure D2 agonists [8].

Veterinary Medicine for Equine Pituitary Pars Intermedia Dysfunction (PPID)

Pergolide mesylate is the first-line treatment for equine PPID (Cushing's disease in horses), a condition characterized by dopamine deficiency and excessive ACTH secretion from the pituitary pars intermedia [8]. The drug's long half-life (~27 hours in humans, and ~12 hours in horses) and potent D2 receptor agonism provide sustained dopaminergic stimulation, effectively suppressing ACTH levels and improving clinical signs [9][6]. Given the high response rate (73%) observed in human studies of advanced Parkinson's disease [7], veterinarians and equine researchers can expect similar efficacy in managing PPID. The availability of high-purity research-grade pergolide mesylate (≥99%) ensures consistent dosing and reliable therapeutic outcomes in veterinary applications .

Cardiotoxicity and 5-HT2B Receptor Pharmacology Studies

Pergolide serves as a valuable positive control in studies investigating 5-HT2B receptor-mediated cardiac valvulopathy and fibrotic complications. Comparative echocardiographic data show that pergolide exposure is associated with significantly higher cardiac valve regurgitation scores across all valves compared to non-ergot agonists: aortic (4.4-fold higher), mitral (3.6-fold higher), and tricuspid (7.5-fold higher) [8]. This well-characterized safety signal makes pergolide an ideal reference compound for screening novel dopamine agonists for potential cardiotoxic effects mediated by 5-HT2B agonism [9]. Researchers developing new antiparkinsonian agents should include pergolide as a comparator to assess the relative risk of valvulopathy in preclinical models and in vitro 5-HT2B functional assays [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pergolide Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.